Ethyl 4,4-difluoropyrrolidine-2-carboxylate
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of fluorinated heterocyclic chemistry, which gained prominence in the mid-20th century as researchers recognized the unique properties imparted by fluorine atoms in organic compounds. The synthesis and characterization of this specific compound can be traced to advances in fluorination methodologies that enabled the selective introduction of fluorine atoms into pyrrolidine ring systems. Early synthetic approaches to fluorinated pyrrolidines were often limited by harsh reaction conditions and poor selectivity, but the development of milder fluorinating agents such as diethylaminosulfur trifluoride has revolutionized access to compounds like this compound.
The compound was first synthesized and characterized in the context of pharmaceutical research, where the need for metabolically stable building blocks drove the exploration of fluorinated analogs of naturally occurring amino acids and their derivatives. The specific positioning of fluorine atoms at the 4-position of the pyrrolidine ring was strategically chosen to maximize the electronic effects while maintaining synthetic accessibility. Historical patent literature reveals that systematic studies of difluorinated pyrrolidine derivatives began in earnest during the 1990s, with this compound emerging as a particularly promising intermediate for pharmaceutical applications.
The evolution of synthetic methodologies for this compound reflects broader trends in organofluorine chemistry, where the focus has shifted from simple fluorination reactions to sophisticated methods that enable precise control over regioselectivity and stereochemistry. The development of practical synthetic routes has been crucial for enabling widespread research applications, transforming what was once an exotic laboratory curiosity into a readily accessible building block for medicinal chemists and synthetic organic chemists worldwide.
Significance in Fluorinated Heterocycles
This compound occupies a distinctive position within the family of fluorinated heterocycles, representing an important class of compounds that combines the structural features of pyrrolidine rings with the unique properties of fluorine substitution. The significance of this compound lies in its ability to serve as a versatile platform for accessing more complex fluorinated structures while maintaining favorable physicochemical properties. Fluorinated heterocycles have gained tremendous importance in medicinal chemistry due to their enhanced metabolic stability, improved lipophilicity, and unique binding interactions with biological targets.
The pyrrolidine core present in this compound represents one of the most prevalent heterocyclic motifs in pharmaceutically active compounds. When combined with strategic fluorine substitution, this scaffold provides access to molecules with tailored properties for specific therapeutic applications. The 4,4-difluoro substitution pattern is particularly significant because it introduces substantial electronic effects while maintaining the overall ring conformation, allowing for predictable structure-activity relationships in drug design applications.
Research into fluorinated heterocycles has revealed that compounds containing the difluoropyrrolidine motif often exhibit superior pharmacological profiles compared to their non-fluorinated counterparts. The presence of fluorine atoms can enhance binding affinity to target proteins, improve selectivity profiles, and reduce off-target effects. These advantages have made this compound and related compounds increasingly attractive for pharmaceutical development, particularly in areas such as central nervous system disorders and enzymatic inhibition.
The compound's significance extends beyond its immediate applications to its role as a representative example of how strategic fluorination can be employed to optimize molecular properties. Studies of fluorinated heterocycles have contributed to a deeper understanding of fluorine's effects on molecular conformation, electronic distribution, and intermolecular interactions, knowledge that continues to inform the design of new fluorinated compounds for various applications.
Molecular Identity and Classification
This compound is systematically classified as a fluorinated heterocyclic ester with the molecular formula C₇H₁₁F₂NO₂ and a molecular weight of 179.16 grams per mole. The compound's International Union of Pure and Applied Chemistry name is this compound, and it is registered under Chemical Abstracts Service number 1934253-10-7. The molecular structure features a five-membered pyrrolidine ring with two fluorine atoms positioned at the 4-carbon and an ethyl ester group attached to the 2-carbon of the ring system.
The compound's structural identity is further defined by its stereochemical properties, as the molecule contains a chiral center at the 2-position of the pyrrolidine ring. This chirality gives rise to enantiomeric forms, with both racemic and enantiomerically pure preparations being accessible through appropriate synthetic methods. The stereochemical designation (2S)-ethyl 4,4-difluoropyrrolidine-2-carboxylate represents one specific enantiomer that has been isolated and characterized as a hydrochloride salt for enhanced stability and handling properties.
The molecular classification of this compound places it within several important chemical categories. As a fluorinated compound, it belongs to the organofluorine class, which encompasses molecules containing carbon-fluorine bonds. As a heterocyclic compound, it contains a ring system with at least one non-carbon atom, specifically nitrogen in the pyrrolidine ring. The ester functionality classifies it among carboxylic acid derivatives, while the presence of the nitrogen atom also categorizes it as an amino acid derivative or amino ester.
Position in Medicinal Chemistry Research
This compound has established itself as a significant building block in contemporary medicinal chemistry research, particularly in the development of compounds targeting neurological disorders and enzymatic inhibition. The compound's strategic position in this field stems from its ability to serve as a versatile intermediate that can be readily transformed into more complex bioactive molecules while conferring beneficial properties through its fluorinated structure. Medicinal chemists have increasingly recognized the value of incorporating difluoropyrrolidine motifs into drug candidates as a means of enhancing pharmacological profiles and addressing limitations of non-fluorinated analogs.
The compound's utility in medicinal chemistry is exemplified by its application in the synthesis of dipeptidyl peptidase-4 inhibitors, which represent an important class of antidiabetic medications. The difluoropyrrolidine core provides enhanced metabolic stability compared to conventional proline derivatives, potentially leading to improved pharmacokinetic properties and reduced dosing frequency. Similarly, research into dual leucine zipper kinase inhibitors has employed this compound as a key intermediate, demonstrating its versatility across different therapeutic targets.
The growing importance of fluorinated heterocycles in pharmaceutical development is reflected in regulatory approval trends, with more than 20% of marketed medications containing fluorine atoms. This trend has been driven by the recognition that strategic fluorination can address common challenges in drug development, including poor metabolic stability, inadequate bioavailability, and insufficient target selectivity. This compound contributes to this paradigm by providing a readily accessible platform for introducing these beneficial properties into drug candidates.
Research applications of this compound extend beyond traditional small molecule drug discovery to include areas such as chemical biology, where fluorinated probes are used to study biological processes, and materials science, where fluorinated building blocks contribute to the development of specialized polymers and materials. The compound's position in medicinal chemistry research continues to evolve as new synthetic methodologies enable access to previously inaccessible structural analogs and as deeper understanding of fluorine's biological effects guides more sophisticated drug design strategies.
The integration of this compound into medicinal chemistry workflows has been facilitated by the development of robust synthetic protocols and the availability of the compound from commercial sources. This accessibility has enabled widespread exploration of its potential applications and has contributed to the accumulation of structure-activity relationship data that guides future drug design efforts. As the field of medicinal chemistry continues to evolve toward more sophisticated approaches to molecular optimization, compounds like this compound are expected to play increasingly important roles in the development of next-generation therapeutics.
Properties
IUPAC Name |
ethyl 4,4-difluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLAUYQBQWITGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Strategy
Fluorination at the 4-position of the pyrrolidine ring is typically achieved using electrophilic or nucleophilic fluorinating agents. Common reagents include:
- Diethylaminosulfur trifluoride (DAST)
- Deoxo-Fluor®
- Selectfluor
These reagents enable the selective replacement of hydrogens with fluorine atoms, often requiring low temperatures (−78°C to 0°C) to minimize side reactions such as elimination or over-fluorination.
Esterification Process
The carboxylate ester group is introduced through esterification reactions using ethyl chloroformate or ethyl acetate under basic conditions, often with triethylamine or sodium ethylate as catalysts. Reaction temperatures are typically maintained at 0°C to room temperature to preserve stereochemical integrity.
Pyrrolidine Ring Formation and Protection
The pyrrolidine ring can be formed via cyclization of appropriate amino acid derivatives or by starting from protected pyrrolidine intermediates. Protection of the nitrogen atom using tert-butoxycarbonyl (Boc) groups is common to prevent unwanted side reactions during fluorination and esterification.
Example Preparation Method from Patent Literature
A relevant synthetic approach involves the preparation of ethyl 4,4-difluoroacetoacetate as a key intermediate, which can be further transformed into the target compound:
This method employs Claisen condensation-like reaction conditions to directly synthesize the difluorinated ketoester intermediate, which can be converted into the pyrrolidine derivative via further cyclization and functional group transformations.
Multi-Step Synthesis of Ethyl 4,4-difluoropyrrolidine-2-carboxylate
A typical multi-step synthesis involves:
| Synthetic Step | Reagents & Conditions | Yield Range (%) | Validation Methods |
|---|---|---|---|
| 1. Boc Protection of Pyrrolidine Nitrogen | Boc₂O, DMAP, DCM, room temperature, 12 hours | 85–92 | ¹H NMR |
| 2. 4,4-Difluorination | DAST or Deoxo-Fluor®, DCM, −78°C to 0°C, 2 hours | 60–75 | ¹⁹F NMR |
| 3. Ethyl Esterification | Ethyl chloroformate, triethylamine, 0°C, 1 hour | 78–85 | LC-MS, ¹³C NMR |
| 4. Cyclization (if needed) | Appropriate cyclization agents and conditions | Variable | NMR, IR, Mass Spectrometry |
This sequence ensures selective fluorination and esterification while maintaining stereochemical purity.
Reaction Optimization and Challenges
- Temperature Control: Low temperatures during fluorination minimize side reactions and decomposition of sensitive intermediates.
- Solvent Choice: Dichloromethane (DCM) is preferred over tetrahydrofuran (THF) for better selectivity in fluorination steps.
- Moisture Sensitivity: Fluorinating agents like DAST are moisture-sensitive; reactions are conducted under inert atmosphere with dry solvents.
- Racemization Prevention: Low-temperature deprotection and use of chiral auxiliaries help maintain stereochemical integrity.
Analytical Techniques for Validation
Key analytical methods used to confirm the structure and purity of this compound include:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation | Chemical shifts consistent with pyrrolidine ring and ester groups |
| ¹⁹F NMR | Confirmation of fluorine substitution | CF₂ groups show signals typically between −180 to −220 ppm |
| LC-MS | Molecular weight and purity assessment | Molecular ion peak matching expected mass |
| IR Spectroscopy | Functional group identification | Carbonyl stretch near 1700 cm⁻¹, Boc group vibrations |
| X-ray Crystallography | Stereochemical and crystal structure analysis | Definitive proof of configuration and conformation |
Summary Table of Key Preparation Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: Ethyl 4,4-difluoropyrrolidine-2-methanol.
Oxidation: 4,4-difluoropyrrolidin-2-one.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,4-difluoropyrrolidine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and metabolic stability, making it a desirable building block in drug development.
Case Studies
- Synthesis of Antiviral Agents : Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this precursor have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
- Anticancer Activity : A study published in a peer-reviewed journal highlighted that certain derivatives containing the ethyl 4,4-difluoropyrrolidine moiety displayed significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells .
Organic Synthesis
In organic chemistry, this compound is utilized as a versatile reagent for synthesizing complex molecules. Its unique structure allows for various reactions, including:
- Nucleophilic Substitution Reactions : The presence of the carboxylate group facilitates nucleophilic attacks, leading to the formation of new carbon-carbon bonds.
- Cyclization Reactions : It can serve as a precursor for cyclization reactions to form more complex ring structures, which are essential in drug design .
Data Table: Applications Overview
Agrochemical Applications
There is emerging interest in the use of this compound in agrochemicals. Its fluorinated nature may enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability.
Case Study
A recent study explored the potential of fluorinated pyrrolidine derivatives as novel agrochemical agents. The results indicated that these compounds could offer improved pest control compared to non-fluorinated counterparts due to their enhanced interaction with biological targets in pests .
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoropyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Steric and Electronic Effects
- Boc-Protected Derivatives : The tert-butoxycarbonyl (Boc) group in compounds like Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate shields the amine, enabling controlled deprotection during stepwise synthesis . This bulkiness contrasts with the unprotected this compound, which offers greater reactivity for direct coupling reactions.
- Ester Groups : Methyl esters (e.g., Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride) exhibit faster hydrolysis rates than ethyl esters, impacting prodrug design .
Physicochemical Properties
Stereochemical Considerations
- (R)-Configuration : Chiral derivatives (e.g., CAS 1523530-40-6) are critical for targeting enantioselective biological pathways, whereas the base compound’s stereochemistry is unspecified .
Biological Activity
Ethyl 4,4-difluoropyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Overview of this compound
This compound is a fluorinated derivative of pyrrolidine, a five-membered ring compound. The introduction of difluoromethyl groups can significantly alter the physicochemical properties and biological activity of the parent compound. This structure has been studied for its potential applications in oncology and other therapeutic areas.
Research indicates that this compound exhibits anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines, particularly MCF-7 (breast cancer) cells. The active enantiomer of the compound demonstrates twice the potency compared to its racemic form, highlighting the importance of stereochemistry in its biological activity .
- Selectivity for Cancer Cells : Studies have reported that derivatives with specific substitutions on the pyrrolidine ring maintain selective toxicity towards cancer cells while exhibiting reduced activity against normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
- Impact on Protein Interactions : The compound's ability to interact with various proteins involved in cell signaling pathways contributes to its anticancer efficacy. For instance, modifications to the compound have been shown to enhance its binding affinity to target proteins, thereby increasing its biological effectiveness .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal critical insights into how structural modifications can influence biological activity:
- Fluorination Effects : The introduction of fluorine atoms at the 4-position significantly alters lipophilicity and metabolic stability, which are essential parameters for drug design. Compounds with higher lipophilicity often exhibit better membrane permeability and bioavailability .
- Enantiomeric Potency : The (R)-enantiomer has been identified as the more active form against cancer cell lines, emphasizing the role of chirality in drug efficacy. In contrast, the (S)-enantiomer shows negligible activity, suggesting that precise structural configurations are vital for therapeutic action .
Case Studies and Experimental Findings
Several studies have highlighted the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4,4-difluoropyrrolidine-2-carboxylate, and how are reaction conditions optimized?
- The compound is typically synthesized via multi-step procedures involving alkylation, cyclization, and fluorination. For example, patents describe using (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride and aldehydes (e.g., 2,3-difluorobenzaldehyde) in sequential reactions under controlled temperature and solvent conditions . Optimization often involves adjusting catalysts (e.g., palladium for cross-coupling) or reaction time to improve yields. Low yields (e.g., 21% in related pyrrole syntheses) highlight the need for purification techniques like silica chromatography .
Q. How is the stereochemistry of this compound confirmed?
- Chiral HPLC and X-ray crystallography are key. For derivatives like (2S)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride, stereochemical assignments rely on chiral stationary phases and single-crystal diffraction data . Computational methods (e.g., density functional theory, DFT) can also validate geometries by comparing calculated and experimental NMR shifts .
Q. What characterization techniques are critical for verifying purity and structure?
- 1H/19F NMR identifies fluorine substitution patterns and ester groups. ESI-MS confirms molecular weight, while HPLC assesses purity (>95% in commercial batches) . For crystalline intermediates, SHELX software refines X-ray structures to resolve bond lengths and angles .
Q. What are the primary applications of this compound in drug discovery?
- It serves as a precursor for bioactive molecules, such as kinase inhibitors or antiviral agents. Patents highlight its use in synthesizing pyrrolo[1,2-b]pyridazine derivatives, which show activity in preclinical models .
Advanced Research Questions
Q. How can computational modeling guide the design of fluorinated pyrrolidine derivatives?
- DFT calculations (e.g., B3LYP functional) predict thermochemical properties (e.g., atomization energies) and optimize transition states for fluorination steps . Molecular docking studies further elucidate interactions with biological targets, aiding in rational drug design.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Discrepancies may arise from dynamic effects (e.g., ring puckering in pyrrolidine). Advanced NMR techniques (e.g., 2D COSY, NOESY) and variable-temperature experiments clarify conformational exchange. For fluorinated analogs, 19F-1H HOESY correlations map spatial relationships .
Q. How do reaction conditions influence diastereoselectivity in fluorinated pyrrolidine synthesis?
- Solvent polarity and temperature critically affect stereochemical outcomes. For example, polar aprotic solvents (e.g., DMF) favor specific transition states in SN2 reactions, while low temperatures stabilize intermediates. Patent data show tert-butyl protection of amines enhances selectivity during fluorination .
Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?
- Fluorination steps often require hazardous reagents (e.g., DAST), necessitating specialized equipment for handling corrosive gases. Batch process optimization (e.g., flow chemistry) minimizes side reactions, while green chemistry approaches replace toxic solvents .
Q. How can structural modifications improve metabolic stability of pyrrolidine-based drug candidates?
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) or rigidifying the pyrrolidine ring via fluorination reduces CYP450-mediated oxidation. Pharmacokinetic studies in suggest ester hydrolysis rates correlate with substituent electronegativity .
Methodological Notes
- Data Interpretation : Cross-validate NMR/LCMS with computational models to address ambiguities .
- Safety : Fluorinated intermediates may release HF; use CaCO3 traps and PPE during synthesis .
- Advanced Tools : SHELX for crystallography , Gaussian for DFT , and chiral columns for enantiomeric resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
